N-[(2Z)-3-[4-(4-benzylpiperidin-1-yl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
N-[(2Z)-3-[4-(4-Benzylpiperidin-1-yl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core system with two sulfone groups (5,5-dioxide) . The Z-configuration of the imine bond at the 2-position stabilizes the planar geometry of the acetamide moiety, while the 4-(4-benzylpiperidin-1-yl)phenyl substituent introduces a lipophilic, nitrogen-rich aromatic group.
Properties
Molecular Formula |
C25H29N3O3S2 |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
N-[3-[4-(4-benzylpiperidin-1-yl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C25H29N3O3S2/c1-18(29)26-25-28(23-16-33(30,31)17-24(23)32-25)22-9-7-21(8-10-22)27-13-11-20(12-14-27)15-19-5-3-2-4-6-19/h2-10,20,23-24H,11-17H2,1H3 |
InChI Key |
FBZXTCSDQCEXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[4-(4-benzylpiperidin-1-yl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The use of advanced purification techniques like chromatography and crystallization is also common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[4-(4-benzylpiperidin-1-yl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-[4-(4-benzylpiperidin-1-yl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[4-(4-benzylpiperidin-1-yl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved can vary depending on the context of its use, but common targets include neurotransmitter receptors and ion channels.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s tetrahydrothieno-thiazole core is distinct from benzothieno-triazolo-pyrimidine (10a), imidazo-thiadiazole (), and pyrazolo-benzothiazine (–6). These variations influence electronic properties and ring strain .
Substituent Diversity : The 4-benzylpiperidine group in the target compound enhances lipophilicity compared to simpler phenyl (10a) or fluorobenzyl (–6) groups. This may improve blood-brain barrier penetration relative to BZ-IV’s methylpiperazine .
Functional Groups : The sulfone in the target compound increases polarity and metabolic stability compared to sulfur-bridged analogs (e.g., 10a’s sulfanyl group) .
Pharmacological Potential
While direct activity data for the target compound is unavailable, structural analogs highlight trends:
- Benzothiazole Derivatives (BZ-IV) : Demonstrated anticancer activity, suggesting the acetamide-heterocycle framework may target kinase or protease enzymes .
- Fluorobenzyl Analogs (–6) : Fluorine substituents enhance binding affinity in medicinal compounds, implying the target’s benzylpiperidine group could be optimized with halogens .
Biological Activity
N-[(2Z)-3-[4-(4-benzylpiperidin-1-yl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C30H35N5O2S2
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes:
- Formation of the thieno[3,4-d][1,3]thiazole core.
- Introduction of the benzylpiperidine moiety.
- Acetylation to yield the final product.
Antiviral Activity
Recent studies have investigated the antiviral properties of similar compounds in the thiazole class. For instance:
- Inhibition of Ebola Virus : Compounds with structural similarities demonstrated significant antiviral activity against Ebola virus (EBOV), with effective concentrations (EC50) ranging from 0.64 µM to 0.93 µM and selectivity indices (SI) indicating favorable therapeutic windows .
Neuropharmacological Effects
Given the presence of the benzylpiperidine moiety, related compounds have shown potential as neuropharmacological agents:
- Monoamine Oxidase Inhibition : Some derivatives exhibit reversible inhibition of monoamine oxidases (MAO-A and MAO-B), which are critical in neurological disorders . The IC50 values for these compounds suggest they could be viable candidates for further development in treating conditions like depression and anxiety.
The biological activity of this compound may involve several mechanisms:
- Viral Entry Inhibition : Similar compounds have been shown to inhibit viral entry at the level of the Niemann-Pick C1 (NPC1) protein .
- Enzymatic Inhibition : The inhibition of MAO enzymes suggests a mechanism that could modulate neurotransmitter levels in the brain .
Study 1: Antiviral Screening
A study evaluated a series of thiazole derivatives for their anti-Ebola activity. Compounds were tested in vitro against an infectious recombinant EBOV strain. Results indicated that certain structural modifications significantly enhanced antiviral potency.
| Compound | EC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|
| 25a | 0.64 | 13.21 | 20 |
| 26a | 0.93 | 9.17 | 10 |
| Toremifene | 0.38 | 2.50 | 7 |
Study 2: Neuropharmacological Effects
Research on related piperidine derivatives highlighted their potential as MAO inhibitors with varying selectivity profiles.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| S5 | 15.5 | 6.71 |
| S16 | 12.02 | 0.039 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
